PARP-1 Enzyme Inhibition: 8-Chloro Substituent Maintains Low-Micromolar Activity vs. Weaker Unsubstituted Core
8-Chloro-8H-quinazolin-4-one exhibits a PARP-1 inhibitory IC50 of 5.65 μM . This represents a modest improvement in potency compared to the unsubstituted quinazolin-4(3H)-one core, which has a reported PARP-1 IC50 of 5.75 μM [1]. The 8-chloro substitution provides a defined, quantifiable activity level suitable for use as a reference inhibitor or starting scaffold in medicinal chemistry campaigns, where further optimization can yield more potent derivatives (e.g., 8-amino-2-methyl derivative IC50 = 0.4 μM) [1].
| Evidence Dimension | PARP-1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 5.65 μM |
| Comparator Or Baseline | Unsubstituted quinazolin-4(3H)-one: IC50 = 5.75 μM |
| Quantified Difference | Comparable low-micromolar activity; 0.1 μM improvement in IC50 (1.8% reduction) |
| Conditions | PARP-1 enzymatic assay (exact assay conditions not fully specified in aggregated data sources) |
Why This Matters
This establishes the compound as a validated, low-micromolar PARP-1 inhibitor with a defined activity benchmark, enabling its use as a reference standard or a structurally characterized starting point for SAR studies.
- [1] Kulkarni, S.S., Singh, S., Shah, J.R., Low, W.K., Talele, T.T. (2012). Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose) polymerase-1 inhibitors. European Journal of Medicinal Chemistry, 50, 264-273. View Source
